(3-Cyano-4-isobutoxyphenyl)boronic acid chemical structure and properties
(3-Cyano-4-isobutoxyphenyl)boronic acid chemical structure and properties
Technical Monograph: (3-Cyano-4-isobutoxyphenyl)boronic acid
Content Type: Technical Guide / Chemical Profile Primary Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals.
Executive Summary & Chemical Identity[1]
(3-Cyano-4-isobutoxyphenyl)boronic acid is a specialized organoboron intermediate primarily utilized in the convergent synthesis of Febuxostat (Uloric/Adenuric), a non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Unlike linear synthetic strategies that build the thiazole ring onto the phenyl scaffold, this boronic acid enables a highly efficient Suzuki-Miyaura cross-coupling approach, allowing for the convergent assembly of the biaryl core.
Structural Analysis
The molecule features a phenyl ring trisubstituted with:
-
Boronic Acid [-B(OH)₂]: The reactive handle for transmetallation.
-
Cyano Group [-CN]: An electron-withdrawing group (EWG) at the meta position relative to the boron. This activates the ring for coupling but can induce protodeboronation instability under harsh basic conditions.
-
Isobutoxy Group [-OCH₂CH(CH₃)₂]: A bulky, electron-donating alkoxy group at the para position relative to the cyano group. It provides the necessary lipophilicity for the final drug candidate's binding affinity in the hydrophobic channel of xanthine oxidase.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | (3-Cyano-4-(2-methylpropoxy)phenyl)boronic acid |
| CAS Number | 876918-32-0 |
| Molecular Formula | C₁₁H₁₄BNO₃ |
| Molecular Weight | 219.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 205–210°C (Decomposes/Dehydrates to boroxine) |
| Solubility | Soluble in DMSO, DMF, MeOH, THF; Insoluble in Water |
| pKa | ~8.5 (Boronic acid ionization) |
| Stability | Hygroscopic; prone to protodeboronation in strong aqueous base |
Synthesis & Manufacturing Strategy
The synthesis of (3-Cyano-4-isobutoxyphenyl)boronic acid generally proceeds via a 5-bromo-2-isobutoxybenzonitrile precursor. The choice of borylation method (Miyaura vs. Lithium-Halogen Exchange) depends on scale and functional group tolerance.
Pathway A: Miyaura Borylation (Pd-Catalyzed)
Preferred for process safety on larger scales, avoiding cryogenic lithiation.
-
Precursor: 5-Bromo-2-hydroxybenzonitrile.
-
Alkylation: Reaction with isobutyl bromide (
, DMF, 80°C) to install the isobutoxy tail. -
Borylation: Pd-catalyzed coupling with Bis(pinacolato)diboron (
), followed by acidic hydrolysis to the free acid.
Pathway B: Cryogenic Lithiation
Higher atom economy but requires strict temperature control (-78°C).
-
Lithiation: Treatment of the aryl bromide with
-BuLi. -
Capture: Quenching the aryl-lithium species with Triisopropyl borate (
). -
Hydrolysis: Acidic workup to release the boronic acid.
Figure 1: Synthetic route from commercially available nitrile precursors to the target boronic acid.
Reactivity Profile: The Suzuki-Miyaura Coupling
The primary utility of this molecule is the formation of the biaryl bond in Febuxostat. The coupling partner is typically ethyl 2-chloro-4-methylthiazole-5-carboxylate .
Mechanistic Considerations
-
Electronic Effects: The cyano group at the meta position makes the boronic acid slightly electron-deficient compared to simple phenylboronic acids. This can slow down the transmetallation step in the catalytic cycle.
-
Steric Effects: The isobutoxy group is para to the boron, minimizing steric hindrance at the reaction center, facilitating efficient Pd-complex coordination.
-
Catalyst Selection: Palladium(0) sources such as
or are standard. The bidentate ligand dppf is often preferred to prevent catalyst decomposition and enhance turnover frequency (TOF).
Figure 2: Catalytic cycle of the Suzuki coupling. The boronic acid participates in the transmetallation step, activated by base.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Ethyl Ester).
Reagents
-
(3-Cyano-4-isobutoxyphenyl)boronic acid: 1.0 eq
-
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: 1.0 eq
-
Tetrakis(triphenylphosphine)palladium(0) [
]: 0.05 eq -
Sodium Carbonate (
): 2.0 eq (2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)[1]
Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the thiazole bromide and the boronic acid.
-
Solvent Addition: Add 1,4-dioxane (10 mL/g of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
-
Catalyst & Base: Add the
catalyst followed swiftly by the 2M solution. -
Reaction: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere. Monitor by HPLC or TLC (Hexane:EtOAc 3:1). Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over
, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the target ester.
Critical Process Parameter (CPP): The stoichiometry of the base is vital. Insufficient base fails to activate the boronic acid (forming the boronate species), while excessive base concentration can hydrolyze the ethyl ester on the thiazole ring prematurely.
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C. Boronic acids can dehydrate to form cyclic boroxine anhydrides over time. This is reversible in aqueous reaction media but can alter stoichiometry calculations if not accounted for.
-
Handling: Use in a fume hood.[2] Avoid dust formation.
References
-
Amerigo Scientific. "(3-Cyano-4-isobutoxyphenyl)boronic acid Properties and CAS."[3] Amerigo Scientific Product Catalog. Accessed 2026. Link
-
Tang, W., et al. "Process for the preparation of Febuxostat." Chinese Patent CN101497589A. 2009. (Describes the convergent Suzuki route). Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism).[2] Link
-
Sigma-Aldrich (Merck). "Phenylboronic acid derivatives and safety data." Sigma-Aldrich Online Catalog. Link
-
ResearchGate. "The preparation of febuxostat by Suzuki reaction."[4] Chinese Journal of New Drugs. Link
